molecular formula C14H19N3O2S B6472086 2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide CAS No. 2640836-14-0

2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B6472086
CAS No.: 2640836-14-0
M. Wt: 293.39 g/mol
InChI Key: YJSUJWUVMBENQP-UHFFFAOYSA-N
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Description

“2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide” is a compound that has been synthesized and studied for its potential pharmacological effects . It is a pyrazole-bearing compound, a class of bioactive compounds known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of this compound involves coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of hydrazine with pyrazole derivatives . Further details about the specific chemical reactions are not available in the retrieved papers.

Future Directions

The retrieved papers suggest that pyrazole-bearing compounds, including “2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide”, may be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This indicates a promising direction for future research and drug development.

Properties

IUPAC Name

2-ethoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-19-10-14(18)15-7-6-12-4-5-13(20-12)11-8-16-17(2)9-11/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUJWUVMBENQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CC=C(S1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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